1-Ethyl-N-(2-methoxybenzyl)-3-methyl-1H-pyrazol-4-amine
Description
1-Ethyl-N-(2-methoxybenzyl)-3-methyl-1H-pyrazol-4-amine (CAS: 1856090-63-5) is a pyrazole-derived compound with the molecular formula C₁₄H₂₀ClN₃O and a molecular weight of 281.78 g/mol . Its structure features:
- A 1-ethyl group at the pyrazole ring’s position 1.
- A 3-methyl group at position 2.
- An N-(2-methoxybenzyl) substituent at position 3.
The 2-methoxybenzyl group introduces steric and electronic effects that influence solubility, bioavailability, and intermolecular interactions.
Properties
Molecular Formula |
C14H20ClN3O |
|---|---|
Molecular Weight |
281.78 g/mol |
IUPAC Name |
1-ethyl-N-[(2-methoxyphenyl)methyl]-3-methylpyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C14H19N3O.ClH/c1-4-17-10-13(11(2)16-17)15-9-12-7-5-6-8-14(12)18-3;/h5-8,10,15H,4,9H2,1-3H3;1H |
InChI Key |
RVUXDPKGYPTKRT-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C)NCC2=CC=CC=C2OC.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-N-(2-methoxybenzyl)-3-methyl-1H-pyrazol-4-amine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the ethyl group: The ethyl group can be introduced via alkylation using ethyl halides in the presence of a base.
N-Substitution with 2-methoxybenzyl group: This step involves the reaction of the pyrazole with 2-methoxybenzyl chloride in the presence of a base such as potassium carbonate.
Methylation at position 3: This can be achieved using methyl iodide in the presence of a strong base like sodium hydride.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-N-(2-methoxybenzyl)-3-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Potassium carbonate in dimethylformamide (DMF).
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced forms of the compound, potentially leading to the removal of functional groups.
Substitution: Substituted pyrazole derivatives with various functional groups replacing the original substituents.
Scientific Research Applications
1-Ethyl-N-(2-methoxybenzyl)-3-methyl-1H-pyrazol-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Ethyl-N-(2-methoxybenzyl)-3-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The following table compares key features of 1-ethyl-N-(2-methoxybenzyl)-3-methyl-1H-pyrazol-4-amine with analogs:
Key Observations:
Analytical and Metabolic Profiles
- Fragmentation Patterns : The N-(2-methoxybenzyl) group in the primary compound produces characteristic fragments at m/z = 121.0648 (C₈H₉O⁺) and m/z = 91.0542 (C₇H₇⁺) during mass spectrometry, aiding in structural identification .
- Metabolic Stability : Fluorinated analogs (e.g., 4-fluorobenzyl) exhibit slower oxidative metabolism due to C–F bond strength, whereas methoxy groups may undergo demethylation .
Biological Activity
1-Ethyl-N-(2-methoxybenzyl)-3-methyl-1H-pyrazol-4-amine (CAS No. 1856090-63-5) is a compound belonging to the pyrazole class, characterized by its unique molecular structure that includes an ethyl group, a methoxybenzyl moiety, and a methyl group on the pyrazole ring. This compound has garnered attention in pharmacological research due to its potential biological activities.
| Property | Details |
|---|---|
| Molecular Formula | C14H20ClN3O |
| Molecular Weight | 281.78 g/mol |
| IUPAC Name | 1-Ethyl-N-(2-methoxybenzyl)-3-methyl-1H-pyrazol-4-amine |
| Purity | 98% |
Antimicrobial Properties
Research indicates that pyrazole derivatives, including 1-Ethyl-N-(2-methoxybenzyl)-3-methyl-1H-pyrazol-4-amine, exhibit significant antimicrobial activity. A study highlighted that various pyrazole compounds demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. Specifically, derivatives with similar structures have shown promising results against pathogens like Staphylococcus aureus and Escherichia coli .
Antitumor Activity
Pyrazole derivatives are also being investigated for their antitumor properties. The compound's structural features may contribute to its ability to inhibit tumor cell proliferation. In vitro studies have shown that certain pyrazole compounds can induce apoptosis in cancer cells, suggesting potential applications in cancer therapy .
The biological activity of 1-Ethyl-N-(2-methoxybenzyl)-3-methyl-1H-pyrazol-4-amine is believed to involve interactions with specific molecular targets within the cell. These interactions may include:
- Enzyme Inhibition : Compounds in this class may inhibit enzymes involved in cell signaling pathways, thereby affecting cell growth and survival.
- Receptor Modulation : The compound may bind to specific receptors, altering their activity and leading to various biological effects.
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of pyrazole derivatives:
- Synthesis and Antimicrobial Evaluation : A study synthesized various pyrazole derivatives and evaluated their antimicrobial activities against a range of bacteria. The results indicated that certain derivatives had lower Minimum Inhibitory Concentrations (MIC) compared to standard antibiotics .
- Antitumor Studies : Another investigation assessed the cytotoxic effects of pyrazole derivatives on different cancer cell lines. The findings revealed that some compounds exhibited significant cytotoxicity, indicating their potential as anticancer agents .
- Structure-Activity Relationship (SAR) : Research has delved into the SAR of pyrazole derivatives, identifying structural features that enhance biological activity. Modifications at specific positions on the pyrazole ring have been correlated with increased potency against various biological targets .
Q & A
Q. What synthetic methodologies are optimal for preparing 1-Ethyl-N-(2-methoxybenzyl)-3-methyl-1H-pyrazol-4-amine, and how can reaction yields be improved?
Methodological Answer:
- Key Steps :
- Catalyst Selection : Copper(I) bromide (CuBr) and cesium carbonate (Cs₂CO₃) are effective for facilitating Ullmann-type couplings in pyrazole derivatives, as demonstrated in analogous syntheses .
- Solvent and Temperature : Dimethyl sulfoxide (DMSO) at 35°C promotes solubility and reaction efficiency, but higher temperatures (e.g., 65°C in ethanol) may improve cyclization steps for related compounds .
- Purification : Gradient elution with ethyl acetate/hexane (0–100%) via flash chromatography ensures high purity, though recrystallization from methanol may enhance crystalline yield .
- Yield Optimization :
- Use stoichiometric excess of the benzylamine derivative (e.g., 2-methoxybenzylamine) to drive the reaction forward.
- Monitor reaction progress via thin-layer chromatography (TLC) to minimize byproduct formation .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral discrepancies resolved?
Methodological Answer:
- Primary Techniques :
- ¹H/¹³C NMR : Assign peaks using coupling patterns (e.g., methoxy groups at δ ~3.8 ppm; pyrazole protons at δ 7.0–8.5 ppm) .
- HRMS (ESI) : Confirm molecular weight ([M+H]+) with <5 ppm error to validate synthesis .
- IR Spectroscopy : Identify N-H stretches (~3298 cm⁻¹) and aromatic C-H bends (~1600 cm⁻¹) .
- Discrepancy Resolution :
Q. What in vitro models are suitable for preliminary bioactivity screening of this compound?
Methodological Answer:
- Anticonvulsant Activity :
- Antibacterial Screening :
- Cytotoxicity :
- Employ MTT assays on human cell lines (e.g., HepG2) to assess safety margins .
Advanced Research Questions
Q. How can researchers design experiments to address contradictory bioactivity data across pyrazole derivatives?
Methodological Answer:
- Hypothesis-Driven Approach :
- Data Reconciliation :
Q. What strategies are recommended for elucidating the metabolic stability and pharmacokinetic (PK) profile of this compound?
Methodological Answer:
- In Vitro Metabolism :
- In Vivo PK Studies :
Q. How can computational methods enhance the understanding of structure-activity relationships (SAR) for this compound?
Methodological Answer:
- Quantum Chemical Calculations :
- Molecular Dynamics (MD) Simulations :
- QSAR Modeling :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
